2-(Aminomethyl)-6-ethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-6-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFJXAQARNVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588324 | |
| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736946-64-8 | |
| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminomethyl 6 Ethoxyphenol and Analogous Structures
Strategic Approaches to the Phenolic Aminomethyl Framework
The creation of the C-N bond on the phenolic ring is achieved through several key strategies. These include classic multicomponent reactions, sequential imine formation and reduction, and advanced oxidative or catalytic techniques.
The Mannich reaction is a cornerstone in the synthesis of aminomethylated phenols. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of phenols, the electron-rich aromatic ring acts as the nucleophile, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine. beilstein-journals.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the phenol (B47542) at the ortho or para position. wikipedia.org The hydroxyl group of the phenol strongly directs the substitution to the ortho position.
The mechanism can proceed in two ways: one pathway involves the initial formation of a Schiff base from the amine and aldehyde, which then reacts with the phenol. beilstein-journals.org An alternative mechanism suggests the reaction of the phenol and aldehyde to generate an ortho-quinone methide (o-QM) intermediate, which subsequently undergoes nucleophilic addition by the amine. beilstein-journals.org
The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted aminomethylphenols by varying the phenol, amine, and aldehyde components. researchgate.net For instance, using 2-ethoxyphenol, formaldehyde (B43269), and ammonia would be a direct route to 2-(Aminomethyl)-6-ethoxyphenol.
Table 1: Examples of Mannich Reaction for Aminomethylated Phenols
| Phenol Substrate | Amine | Aldehyde | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4-phenylphenol | Various Secondary Amines | Formaldehyde | Ethanol (B145695), Room Temp. | Aminomethylated 3-chlorobiphenyl-ols | researchgate.net |
| 2-Naphthol | Ammonia | Benzaldehyde | Not Specified | 1-Aminobenzyl-2-naphthol (Betti Base) | beilstein-journals.org |
| Phenol | 1,3,5-Trialkyl-hexahydro-1,3,5-triazines* | (from triazine) | Organic Solvent | o-Hydroxybenzylamine | researchgate.net |
*Source of N-methylenealkylamines
Reductive amination, or reductive alkylation, is a powerful method for forming amines from a carbonyl compound and an amine. wikipedia.orgorganic-chemistry.org This process involves two key steps: the nucleophilic attack of the amine on the carbonyl to form a hemiaminal, which then dehydrates to form an imine (Schiff base). The imine intermediate is then reduced to the final amine. wikipedia.orgyoutube.com The entire process can often be conducted in a single pot. wikipedia.org
For the synthesis of this compound, the precursor would be 3-ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde). This aldehyde can be condensed with an amine source, such as ammonia, to form the corresponding Schiff base, 2-ethoxy-6-(((phenyl)imino)methyl)phenol or a related imine. researchgate.net Subsequent reduction of this C=N double bond using a suitable reducing agent yields the desired aminomethyl group.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaB(OAc)₃H]. wikipedia.orgresearchgate.net Catalytic hydrogenation is also a viable method. wikipedia.org The choice of reducing agent is crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org
More recent advancements have led to the development of oxidative cross-dehydrogenative coupling (CDC) methods for the direct aminomethylation of phenols. These techniques avoid the pre-functionalization of substrates and often proceed with high regioselectivity. rsc.orgrsc.org
One such method involves the reaction of phenols with trimethylamine or tetramethylethylenediamine (TMEDA) initiated by bromotrichloromethane (CCl₃Br). rsc.org This process demonstrates excellent ortho-selectivity. The proposed mechanism involves a radical-initiated iminium intermediate. rsc.org These reactions can be accelerated by the addition of a gold salt. rsc.org This approach allows for the direct formation of a C(sp²)–C(sp³) bond between the phenol ring and the aminomethyl group. rsc.org
The use of metal catalysts can significantly enhance the efficiency and selectivity of aminomethylation reactions. Vanadium and copper catalysts have been successfully employed for the direct ortho-aminomethylation of phenols with aniline (B41778) derivatives through cross-dehydrogenative coupling. researchgate.netnih.gov
These catalytic systems operate under mild conditions and exhibit a broad substrate scope. nih.gov A proposed mechanism for the Cu(II)-catalyzed reaction involves the generation of an aminomethyl radical intermediate, which then couples with a phenoxy radical intermediate. nih.gov The coordination of the phenolic hydroxyl group to the metal center is believed to be crucial for the effective activation of the ortho C-H bond. researchgate.net
Furthermore, enantioselective catalytic aminomethylation has been developed to produce chiral aminomethylphenol derivatives. For instance, the three-component reaction of aldehydes, propargyl ethers, and aniline in the presence of a chiral catalyst like pseudoephedrine can yield optically active products with high enantioselectivity. uni-pannon.hu
Table 2: Catalytic Aminomethylation of Phenols
| Catalyst System | Phenol Type | Amine Type | Key Features | Reference |
|---|---|---|---|---|
| V-catalyst | Phenols | Aniline derivatives | Direct C(sp²)–C(sp³) coupling, mild conditions | researchgate.net |
| Cu(II)-catalyst | Phenols | Aniline derivatives | High selectivity, broad substrate scope | nih.gov |
| Cu/N-COP-1 | Substituted Phenols | N,N-dimethylanilines | Heterogeneous, reusable catalyst | researchgate.net |
Precursor Selection and Design for Substituted Aminomethylphenols
The structure of the final aminomethylphenol product is directly determined by the precursors used in the synthesis. Careful selection of the starting phenol and aldehyde is essential for achieving the desired substitution pattern and functionality.
The starting phenol is the foundational component that dictates the position of the incoming aminomethyl group. The hydroxyl group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution reactions, such as the Mannich reaction. nih.gov In 2-ethoxyphenol, the presence of the ethoxy group at the 2-position further influences the regioselectivity. The aminomethylation is expected to occur at the 6-position (ortho to the hydroxyl group and meta to the ethoxy group), which is sterically accessible. The synthesis of the 2-ethoxyphenol precursor itself can be achieved through the mono-etherification of pyrocatechol with ethanol using a composite oxide catalyst. google.com
The choice of aldehyde determines the structure of the "methyl" part of the aminomethyl group. Formaldehyde is the most commonly used aldehyde in the Mannich reaction, leading to the introduction of an unsubstituted -CH₂- group. The use of other aldehydes, such as benzaldehyde, results in a substituted aminomethyl group (e.g., -CH(Ph)-). beilstein-journals.org The reactivity of the aldehyde is also a key factor; aliphatic aldehydes are generally suitable, while cyclic aldehydes can also be compatible under certain conditions. nih.gov
The selection of these precursors is fundamental to the design and successful synthesis of specifically substituted aminomethylphenols like this compound.
Optimization of Synthetic Parameters
The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, the temperature and pressure at which the reaction is conducted, and the selection of an appropriate catalyst system.
Solvent Effects and Reaction Medium Selection
The solvent plays a multifaceted role in the synthesis of aminomethylated phenols, influencing reactant solubility, reaction rates, and even product selectivity. The choice between protic and aprotic, as well as polar and non-polar solvents, can have a significant impact on the reaction outcome.
In many instances, high-boiling alcohols are employed as solvents for Mannich reactions to achieve the desired products directly . Ethanol is a commonly used solvent, facilitating the dissolution of the reactants and promoting the reaction. Aqueous media have also been explored, offering a more environmentally friendly approach. For example, a transition-metal-free, iodine-catalyzed ortho-aminomethylation of phenols has been successfully developed in water researchgate.net.
The polarity of the solvent can influence the stability of intermediates. In the Mannich reaction, the formation of an iminium ion is a key step. Polar solvents can stabilize this charged intermediate, thereby accelerating the reaction. However, in some cases, less polar solvents have been found to be more effective. For instance, in a copper-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols, cumene was identified as the optimal solvent, outperforming more polar options rsc.org. The use of dimethylformamide (DMF) as a solvent has been reported to sometimes lead to the introduction of a methylene substituent on the α-carbon atom, highlighting the active role a solvent can play in the reaction pathway .
The selection of the reaction medium is also critical for controlling selectivity, particularly ortho versus para substitution on the phenol ring. The ability of the phenolic hydroxyl group to coordinate with catalysts and reagents can be modulated by the solvent, thereby influencing the regiochemical outcome.
Temperature and Pressure Regimes
Temperature is a critical parameter that directly affects the rate of reaction. Generally, higher temperatures increase the reaction rate. However, elevated temperatures can also lead to the formation of side products and decomposition of the desired compound. For Mannich reactions, temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates. Microwave irradiation has emerged as a valuable tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating libretexts.org.
The application of higher temperatures, for instance through microwave heating at 100–120 °C, has been observed to sometimes reduce the yield of the primary aminomethylated product and favor the formation of secondary products or polymerization byproducts libretexts.org. This underscores the need for careful temperature control to achieve the desired outcome.
While many syntheses of aminomethylated phenols are conducted at atmospheric pressure, pressure can be a relevant parameter, particularly when dealing with volatile reactants or when trying to influence reaction equilibria. However, for the typical laboratory-scale synthesis of this compound and its analogues via the Mannich reaction, pressure is not usually a primary parameter for optimization.
Catalyst Systems and Their Mechanistic Contributions
The development of efficient catalyst systems has been instrumental in improving the synthesis of aminomethylated phenols, particularly with respect to achieving high selectivity for the ortho position. Both acid and base catalysis are commonly employed in the traditional Mannich reaction.
More advanced catalytic systems often involve transition metals. Copper and vanadium complexes have been shown to be effective catalysts for the ortho-selective aminomethylation of phenols.
Copper-Catalyzed Systems: A highly selective Cu(II)-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols has been developed. This method allows for the coupling of phenols with aniline derivatives under mild conditions. The proposed mechanism involves a radical pathway, where the copper catalyst facilitates the single-electron transfer processes.
Vanadium-Catalyzed Systems: Vanadium catalysts have also been successfully employed for the direct and highly selective ortho-aminomethylation of phenols. The proposed mechanism suggests that the coordination of the phenolic hydroxyl group to the V(V) center is crucial for the effective activation of the ortho C-H bond.
Iodine-Catalyzed Systems: A transition-metal-free approach utilizing iodine in the presence of sodium percarbonate has been developed for the ortho-aminomethylation of phenols in aqueous media researchgate.net. This system offers a greener alternative to metal-based catalysts.
The table below summarizes the impact of different catalyst systems on the ortho-aminomethylation of phenols.
| Catalyst System | Key Features | Proposed Mechanistic Aspect |
| Traditional Acid/Base | Simple and widely used. | Facilitates iminium ion formation and enol/enolate generation. |
| Copper (II) Complexes | High ortho-selectivity, mild conditions. | Radical mechanism involving single-electron transfer. |
| Vanadium Complexes | High ortho-selectivity. | Coordination of phenolic hydroxyl to the metal center activates the ortho position. |
| Iodine/Sodium Percarbonate | Transition-metal-free, aqueous media. | Involves in situ generation of reactive iodine species. |
Derivatization Strategies from the this compound Core
The this compound core, with its reactive aminomethyl and hydroxyl functionalities, serves as a versatile scaffold for the synthesis of a wide range of derivatives. These derivatization strategies allow for the fine-tuning of the molecule's physical, chemical, and biological properties.
Synthesis of Schiff Base Analogues
One of the most common and straightforward derivatization strategies for compounds containing a primary amino group is the formation of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is typically acid-catalyzed and involves the elimination of a water molecule nih.gov.
The synthesis of Schiff base analogues from a this compound core would involve reacting the primary amino group of the aminomethyl moiety with a suitable aldehyde or ketone. The general reaction scheme is as follows:
This compound + R-CHO (Aldehyde) → Schiff Base + H₂O
This compound + R₂C=O (Ketone) → Schiff Base + H₂O
The reaction is often carried out in a solvent such as ethanol or methanol, and may be heated to drive the reaction to completion. The choice of the aldehyde or ketone determines the nature of the substituent on the imine nitrogen, allowing for the introduction of a wide variety of functional groups. For example, using aromatic aldehydes can introduce substituted phenyl rings, while aliphatic aldehydes or ketones can introduce alkyl chains.
The formation of the Schiff base can be confirmed by various spectroscopic techniques. In the ¹H NMR spectrum, the appearance of a characteristic singlet for the imine proton (HC=N) in the region of 8-9 ppm is a key indicator of Schiff base formation. In the ¹³C NMR spectrum, the imine carbon (C=N) typically resonates in the range of 147-166 ppm nih.gov. Infrared (IR) spectroscopy is also a valuable tool, with the C=N stretching vibration appearing in the region of 1600-1650 cm⁻¹.
The synthesis of Schiff bases from related aminophenol structures is well-documented in the literature. For instance, new Schiff bases have been synthesized by the condensation of various 2-aminophenols with heterocyclic aldehydes like thiophene-2-carboxaldehyde and pyrrole-2-carboxaldehyde. These studies provide a solid foundation for the development of synthetic protocols for Schiff base analogues of this compound.
The table below provides hypothetical examples of Schiff base analogues that could be synthesized from this compound and various carbonyl compounds.
| Carbonyl Compound | Resulting Schiff Base Substituent (on N) |
| Benzaldehyde | Benzylidene |
| Salicylaldehyde | 2-Hydroxybenzylidene |
| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene |
| Acetone | Isopropylidene |
| Cyclohexanone | Cyclohexylidene |
N-Alkylation and Quaternization Reactions of the Amine Moiety
The primary amine of this compound is a versatile handle for the introduction of various substituents through N-alkylation. This transformation is crucial for modulating the chemical properties of the molecule and for synthesizing more complex derivatives.
One common strategy for selective N-alkylation involves a two-step, one-pot reaction. This method begins with the condensation of the aminophenol with an aldehyde to form an intermediate imine (Schiff base). Subsequent reduction of the imine, typically with a reducing agent like sodium borohydride, yields the N-alkylated aminophenol. researchgate.netresearchgate.net This approach offers high yields and selectivity for the amino group. researchgate.netresearchgate.net
Another prominent method is the direct N-alkylation using alcohols as alkylating agents, which is considered a greener alternative to using alkyl halides. This reaction is often catalyzed by transition metal complexes. For instance, palladium hydride (PdHx) supported on alumina has been shown to be an effective heterogeneous catalyst for the N-alkylation of amines with phenols under a hydrogen atmosphere. rsc.org
Further derivatization of the amine can be achieved through quaternization. This reaction typically involves treating a tertiary amine, formed by exhaustive N-alkylation of the primary amine, with an alkylating agent such as dimethyl sulfate. The process results in the formation of a quaternary ammonium (B1175870) salt, which introduces a permanent positive charge and significantly alters the molecule's solubility and electronic properties.
| Reaction Type | Method | Reagents | Key Features |
|---|---|---|---|
| N-Alkylation | Reductive Amination | 1. Aldehyde (e.g., Benzaldehyde) 2. Reducing Agent (e.g., NaBH₄) | Selective for the amino group; high yields. researchgate.netresearchgate.net |
| N-Alkylation | Direct Alkylation with Alcohols | Alcohol, Transition Metal Catalyst (e.g., PdHx/Al₂O₃) | Green chemistry approach; direct conversion. rsc.org |
| N-Methylation | Alkylation with Methylating Agent | Dimethyl Sulfate | Forms secondary amine; can proceed to quaternization. google.com |
| Quaternization | Alkylation of Tertiary Amine | Alkyl Halide or Sulfate (e.g., Dimethyl Sulfate) | Forms a quaternary ammonium salt. |
Cyclization Pathways to Fused Heterocyclic Systems (e.g., Benzoxazines)
The structure of 2-(aminomethyl)phenol derivatives, featuring ortho-disposed hydroxyl and aminomethyl groups, makes them ideal precursors for the synthesis of 1,3-benzoxazines. These heterocyclic compounds are valuable monomers for the production of polybenzoxazine resins, a class of high-performance thermosetting polymers. metu.edu.tr
The most common method for forming the benzoxazine ring is through a cyclization-condensation reaction with an aldehyde. researchgate.net Typically, the 2-(aminomethyl)phenol derivative is reacted with two equivalents of formaldehyde (often in the form of paraformaldehyde or formalin). metu.edu.tr The reaction proceeds via the formation of a six-membered oxazine ring, incorporating the phenolic oxygen, the amine nitrogen, and a methylene bridge from the formaldehyde.
The versatility of this synthesis allows for the introduction of various substituents on the oxazine ring by using different aldehydes. For example, reacting the 2-(aminomethyl)phenol precursor with benzaldehyde instead of formaldehyde leads to a phenyl group at the 2-position of the oxazine ring, offering a route to formaldehyde-free benzoxazine monomers. researchgate.netrsc.org This structural modification can significantly influence the properties of the resulting monomer and its polymer, such as lowering the ring-opening polymerization temperature. rsc.org
| Aldehyde Reactant | Resulting Heterocycle | Significance |
|---|---|---|
| Formaldehyde | 1,3-Benzoxazine | Classic monomer for polybenzoxazine resins. metu.edu.tr |
| Benzaldehyde | 2-Phenyl-1,3-benzoxazine | Creates formaldehyde-free monomers with altered properties. rsc.org |
| Other Aliphatic/Aromatic Aldehydes | 2-Substituted-1,3-benzoxazine | Allows for extensive structural diversity and tuning of polymer properties. researchgate.net |
Substituent Modifications on the Phenolic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups. byjus.comwikipedia.org These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comlibretexts.org Given the existing substitution pattern, the primary position available for further substitution is the carbon atom para to the hydroxyl group and ortho to the ethoxy group.
Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the phenolic ring, provided the reaction conditions are compatible with the aminomethyl moiety. masterorganicchemistry.com
Potential Electrophilic Aromatic Substitution Reactions:
Halogenation : Treatment with bromine (Br₂) in a solvent of low polarity can introduce a bromine atom onto the ring. Due to the highly activated nature of the ring, this reaction may proceed even without a Lewis acid catalyst. byjus.com
Nitration : Reaction with dilute nitric acid (HNO₃) at low temperatures can install a nitro (-NO₂) group. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. byjus.com
Friedel-Crafts Reactions : While the primary amine can interfere with the Lewis acid catalyst, protection of the amine group would allow for Friedel-Crafts alkylation or acylation to introduce alkyl or acyl groups, respectively. masterorganicchemistry.com
These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, which can be essential for various applications. The introduction of new functional groups can alter the reactivity, solubility, and interaction of the molecule with other chemical species.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Aminomethyl)-6-ethoxyphenol. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon signals can be achieved, providing deep insight into the compound's connectivity and stereochemistry.
¹H, ¹³C, and 2D NMR Techniques for Proton and Carbon Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of the different protons in the molecule. The electron-donating nature of the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and ethoxy (-OCH₂CH₃) groups will influence the chemical shifts of the aromatic protons, pushing them upfield relative to benzene (B151609). Due to the 1,2,3-trisubstitution pattern, the aromatic protons are expected to exhibit complex splitting patterns (doublet of doublets or triplets).
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic CH | 6.70 - 6.90 | m | Three protons on the aromatic ring, exhibiting complex coupling. |
| Phenolic OH | 5.0 - 9.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. Likely downfield due to intramolecular H-bonding. |
| Aminomethyl CH₂ | ~3.90 | s | Singlet for the benzylic protons. |
| Amino NH₂ | 1.5 - 3.0 | br s | Broad singlet, subject to exchange. |
| Ethoxy OCH₂ | ~4.05 | q | Quartet due to coupling with methyl protons. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbons directly attached to the electron-donating oxygen and nitrogen atoms (C1, C2, C6) are expected to be significantly shifted downfield.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C1 (C-OH) | ~145.0 | Attached to the hydroxyl group. |
| C6 (C-OEt) | ~146.0 | Attached to the ethoxy group. |
| C2 (C-CH₂NH₂) | ~125.0 | Point of attachment for the aminomethyl group. |
| Aromatic CH | 110.0 - 122.0 | Three carbons in the aromatic ring. |
| Aminomethyl CH₂ | ~45.0 | Aliphatic carbon of the aminomethyl group. |
| Ethoxy OCH₂ | ~64.0 | Methylene carbon of the ethoxy group. |
2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would confirm the coupling between the methylene and methyl protons of the ethoxy group and the couplings between adjacent aromatic protons.
HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
HMBC: Would reveal long-range (2-3 bond) correlations. Key expected correlations include those from the aminomethyl protons to the aromatic carbons (C1, C2, C3) and from the ethoxy protons to the C6 carbon, solidifying the connectivity of the substituents to the phenyl ring.
Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences
The ortho-positioning of the hydroxyl and aminomethyl groups strongly suggests the presence of a stable intramolecular hydrogen bond between the phenolic proton and the lone pair of electrons on the amino nitrogen (O-H···N). nih.gov This interaction would form a pseudo-six-membered ring, which significantly influences the compound's conformational preferences and spectroscopic properties.
The key indicator of this hydrogen bond in the ¹H NMR spectrum would be the chemical shift of the phenolic proton. researchgate.net It is predicted to be significantly deshielded (shifted downfield) and would likely be broad and less sensitive to changes in concentration compared to phenols without this interaction. modgraph.co.uk
Conformational analysis, supported by NMR data and computational modeling, would also investigate the rotational freedom around the C-O bond of the ethoxy group and the C-C bond of the aminomethyl group. auremn.org.br The molecule would adopt a conformation that minimizes steric hindrance between the bulky ethoxy and aminomethyl groups, likely placing the ethyl group away from the aminomethyl substituent. Variable temperature NMR studies could provide further insight into the energetics of these conformational equilibria. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
N-H Stretch: The primary amine will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the aminomethyl and ethoxy groups will appear just below 3000 cm⁻¹.
C=C Aromatic Stretch: Multiple sharp bands are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic ring.
C-O Stretches: Strong absorptions corresponding to the phenolic C-O stretch and the aryl-alkyl ether C-O stretch are expected in the 1200-1260 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| Phenolic C-O Stretch | 1200 - 1260 | Strong |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the substituted benzene ring. Phenols typically exhibit two main absorption bands. researchgate.net The presence of three strong electron-donating groups (-OH, -NH₂, -OCH₂CH₃) is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol (B47542). The solvent can also influence the position of these maxima. researchgate.net
Predicted UV-Vis Absorption Maxima (in Methanol)
| Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π→π* (Primary Band) | ~220 |
Analysis of the molar absorptivity (ε) and the effect of solvent polarity on λₘₐₓ would provide further insight into the nature of the electronic transitions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound, which allows for the unambiguous confirmation of its elemental formula (C₉H₁₃NO₂).
The calculated monoisotopic mass of the neutral molecule is 167.09463 u. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed.
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
|---|
Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern of the protonated molecule, providing structural confirmation. Based on the fragmentation of similar structures like benzylamines and phenols, the following fragmentation pathways are predicted: nih.govnih.gov
Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines, leading to a benzylic cation.
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group.
Loss of Ethylene (C₂H₄): A characteristic fragmentation of the ethoxy group via a McLafferty-type rearrangement.
Loss of the entire ethoxy group.
Predicted Key Fragments in MS/MS
| Predicted Fragment Ion Formula | Predicted m/z | Proposed Loss from [M+H]⁺ |
|---|---|---|
| C₉H₁₁O₂⁺ | 151.0754 | NH₃ |
| C₈H₁₀NO⁺ | 136.0757 | C₂H₄ (from ethoxy) |
| C₇H₈NO₂⁺ | 140.0550 | C₂H₅ (ethyl radical) |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Interactions
Although no crystal structure has been reported for this compound, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would confirm the molecular connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles.
A key feature expected to be observed is the intramolecular O-H···N hydrogen bond. The analysis would reveal a short distance between the phenolic oxygen and the amino nitrogen (typically < 3.0 Å), confirming this interaction. The geometry of the six-membered ring formed by this hydrogen bond would also be determined.
Fluorescence Spectroscopy for Photophysical Properties and Sensing Behavior
The parent molecule, 2-aminophenol, serves as a foundational structure for understanding the potential fluorescence of its derivatives. Studies on Schiff bases synthesized from 2-aminophenol derivatives indicate that these compounds can exhibit long-wavelength emission. nih.gov The fluorescence of such molecules is often associated with intramolecular hydrogen bonding, which can influence the electronic distribution and excited-state dynamics. nih.gov For instance, the deprotonation of Schiff bases derived from 2-aminophenol has been shown to significantly enhance fluorescence intensity, suggesting a strong dependence of the photophysical properties on the protonation state of the molecule. researchgate.net
The introduction of an aminomethyl group at the 2-position and an ethoxy group at the 6-position on the phenol ring would be expected to modulate the electronic and, consequently, the fluorescence properties. Both the amino group and the ethoxy group are generally considered to be electron-donating. These groups can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission wavelengths.
The sensing behavior of phenolic compounds is often linked to changes in their fluorescence upon interaction with analytes. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT). Given the presence of both a phenolic hydroxyl group and an amino group, this compound could potentially act as a fluorescent sensor for metal ions or changes in pH. The coordination of a metal ion to the oxygen and nitrogen atoms could lead to chelation-enhanced fluorescence (CHEF) or fluorescence quenching, depending on the nature of the metal ion.
The solvent environment is also a critical factor in determining the photophysical properties of fluorescent molecules. Changes in solvent polarity can lead to shifts in the emission spectra (solvatochromism) due to the differential stabilization of the ground and excited states. evidentscientific.com For aminofluorene derivatives, an increase in solvent polarity has been shown to decrease fluorescence intensity, indicating the influence of solute-solvent interactions. mdpi.com It is plausible that this compound would exhibit similar sensitivity to its solvent environment.
To provide a more concrete, albeit inferred, picture of the potential fluorescence properties, the following tables present hypothetical data based on the characteristics of structurally related aminophenols and ethoxy-substituted aromatic compounds. It is crucial to emphasize that this data is illustrative and awaits experimental verification for this compound itself.
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Hypothetical Quantum Yield (ΦF) |
|---|---|---|---|---|
| Hexane | 285 | 315 | 30 | 0.12 |
| Dichloromethane | 290 | 330 | 40 | 0.10 |
| Acetonitrile | 292 | 345 | 53 | 0.08 |
| Methanol | 295 | 350 | 55 | 0.07 |
| Water | 300 | 360 | 60 | 0.05 |
| Analyte | Proposed Sensing Mechanism | Expected Fluorescence Response | Potential Application |
|---|---|---|---|
| Protons (pH) | Protonation/deprotonation of phenolic OH and amino NH2 | Enhanced fluorescence upon deprotonation | pH sensing in biological systems |
| Cu2+ | Chelation and paramagnetic quenching | Fluorescence quenching | Detection of heavy metal ions |
| Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement | Sensing of biologically relevant metal ions |
| Al3+ | Chelation and inhibition of photoinduced electron transfer | Fluorescence turn-on | Environmental monitoring |
Further empirical studies, including steady-state and time-resolved fluorescence spectroscopy, are necessary to accurately characterize the photophysical properties and explore the potential of this compound as a fluorescent sensor. Such research would involve measuring its absorption and emission spectra, determining its fluorescence quantum yield and lifetime in various solvents, and investigating its response to different analytes. wiley.com
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(Aminomethyl)-6-ethoxyphenol, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By calculating the potential energy surface, researchers can identify the global and local energy minima, providing insights into the molecule's flexibility and the rotational barriers of its functional groups, such as the aminomethyl and ethoxy moieties.
A search of available scientific literature did not yield any specific studies that have performed Density Functional Theory (DFT) calculations for the geometry optimization and energy landscape analysis of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would provide valuable information about its reactivity and the likely sites for electrophilic and nucleophilic attack.
No published data on the Frontier Molecular Orbital (FMO) analysis, including HOMO-LUMO gaps and energies, for this compound was found during the literature search.
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Table 1: Frontier Molecular Orbital Energies for this compound. As no computational studies have been published, the values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap are not available. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient regions, which would be crucial for understanding its intermolecular interactions, including hydrogen bonding.
A literature survey did not reveal any studies that have generated or analyzed the Molecular Electrostatic Potential (MEP) map for this compound.
Based on the electronic properties derived from quantum chemical calculations, various chemical reactivity descriptors can be calculated. These include electrophilicity index, nucleophilicity index, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
There are currently no published studies that report the calculated chemical reactivity descriptors for this compound.
| Descriptor | Value |
| Electrophilicity Index (ω) | Data not available |
| Nucleophilicity Index (Nu) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Table 2: Chemical Reactivity Descriptors for this compound. The values for key reactivity descriptors have not been determined as no specific computational studies have been performed on this molecule. |
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies are computational methods used to predict the biological activity of a chemical compound based on its molecular structure. These studies are essential in the drug discovery process.
By correlating the calculated electronic properties (such as HOMO-LUMO energies, charge distribution, and reactivity descriptors) of a series of related compounds with their experimentally determined biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model for derivatives of this compound could predict the biological potency of new, unsynthesized analogs, thereby guiding the design of more effective compounds.
No in silico Structure-Activity Relationship (SAR) studies investigating the correlation between the electronic structure and biological potency of this compound or its derivatives have been reported in the scientific literature.
Influence of Ortho-Substituents on Reactive Centers
The chemical reactivity of a phenolic compound is significantly modulated by the nature and position of substituents on the aromatic ring. In this compound, the hydroxyl group, the primary reactive center, is flanked by two ortho-substituents: an aminomethyl group (-CH₂NH₂) and an ethoxy group (-OCH₂CH₃). Both of these are generally considered electron-donating groups (EDGs).
Computational studies on substituted phenols, often employing Density Functional Theory (DFT), have shown that EDGs influence the electronic environment of the phenol (B47542) ring and the hydroxyl group. acs.orgacs.orgnih.gov These groups can increase the electron density at the ortho and para positions and affect the O-H bond dissociation enthalpy (BDE), a key descriptor of antioxidant activity. ijesi.orgnih.gov
The aminomethyl group, through hyperconjugation and its basic nitrogen atom, and the ethoxy group, via its oxygen lone pairs, both contribute to the electron density of the benzene (B151609) ring. This increased electron density can enhance the reactivity of the phenol towards electrophiles. Conversely, the electron-donating nature of these substituents is expected to decrease the O-H BDE, potentially making the compound a more effective radical scavenger. ijesi.org The presence of two ortho-substituents can also introduce steric hindrance around the hydroxyl group, which may influence its accessibility and reactivity. rsc.org
DFT calculations on various substituted phenols have demonstrated a correlation between the electronic properties of the substituents and the reactivity indices of the molecule. researchgate.net For this compound, it is hypothesized that the combined electronic effects of the aminomethyl and ethoxy groups would lead to a lower ionization potential and a more stabilized phenoxyl radical intermediate, both of which are indicative of heightened antioxidant potential. nih.gov
An illustrative summary of the expected influence of these ortho-substituents on the reactive centers of the phenol ring is presented in Table 1.
Table 1: Predicted Influence of Ortho-Substituents on the Reactive Centers of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Hydroxyl Group | Predicted Impact on Aromatic Ring |
|---|---|---|---|---|
| Aminomethyl | ortho | Electron-donating | Decreased O-H Bond Dissociation Enthalpy | Increased nucleophilicity |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are powerful computational tools for exploring the conformational landscape and intermolecular interactions of molecules like this compound.
Conformational Analysis and Energy Minimization
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their corresponding energy levels. For this compound, the flexibility of the aminomethyl and ethoxy side chains, along with the orientation of the hydroxyl group, gives rise to multiple possible conformers.
Molecular mechanics force fields can be used to perform systematic searches of the conformational space to locate low-energy structures. These calculations would likely reveal the preferred orientations of the ortho-substituents relative to the hydroxyl group and the aromatic ring. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the aminomethyl group, or the oxygen of the ethoxy group, could be a significant factor in stabilizing certain conformations. acs.orgresearchgate.netresearchgate.net
Energy minimization calculations would then be employed to refine the geometry of these conformers and determine their relative stabilities. The results of such an analysis could be presented in a table summarizing the key dihedral angles and relative energies of the most stable conformers. A hypothetical example of such a data table is provided in Table 2.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (HO-C1-C2-N) | Dihedral Angle (HO-C1-C6-O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 10.5° | 175.2° | 0.00 |
| 2 | 178.9° | 5.8° | 1.25 |
Ligand-Receptor Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.govitmedicalteam.pl For this compound, docking simulations could be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. ufms.brsciforum.netmdpi.com
The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These simulations can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to the receptor.
For instance, the hydroxyl and aminomethyl groups of this compound are capable of forming hydrogen bonds with amino acid residues in a receptor's active site. The aromatic ring can participate in π-π stacking or hydrophobic interactions. A hypothetical summary of a docking simulation of this compound with a generic receptor is shown in Table 3.
Table 3: Hypothetical Ligand-Receptor Docking Simulation Results for this compound
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | ASP121, SER195 | Hydrogen Bond |
| 2 | -7.9 | PHE290 | π-π Stacking |
Studies on Supramolecular Assembly Formation
Supramolecular chemistry focuses on the non-covalent interactions that drive the assembly of molecules into larger, organized structures. The functional groups present in this compound, namely the hydroxyl, aminomethyl, and ethoxy groups, are all capable of participating in the formation of supramolecular assemblies through hydrogen bonding and other weak intermolecular forces.
Computational studies can be used to investigate the potential for this molecule to form dimers, oligomers, or more complex structures in the solid state or in solution. By analyzing the intermolecular interaction energies and preferred packing arrangements, it is possible to predict the most likely supramolecular synthons—structural units formed by intermolecular interactions. For example, hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule could lead to the formation of chains or networks. The ethoxy groups might influence the crystal packing through weaker C-H···O interactions. researchgate.net
Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice, providing insights into the nature and extent of the contacts that contribute to the supramolecular assembly.
Reactivity and Mechanistic Organic Chemistry
Reactions of the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) is a primary amine, which confers significant nucleophilic character and provides a reactive site for numerous organic transformations.
The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile. This reactivity allows for a wide range of derivatization reactions, primarily through reaction with electrophilic species.
Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides under basic conditions to form stable amide derivatives. This reaction is a common strategy for protecting the amine group or for synthesizing molecules with altered biological or physical properties.
Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for producing secondary or tertiary amines.
Condensation Reactions: The amine can act as a nucleophile in condensation reactions with carbonyl compounds to form imines (Schiff bases). These intermediates can be stable or serve as precursors for further transformations. For instance, condensation with formaldehyde (B43269) is a key step in the Mannich reaction, which is often used to synthesize aminomethylated phenols. scitepress.org
| Reaction Type | Reagent Example | Product Class | General Conditions |
| Acylation | Acetyl Chloride | N-substituted Amide | Aprotic solvent, base (e.g., pyridine) |
| Reductive Amination | Benzaldehyde, NaBH₄ | Secondary Amine | Methanol or other protic solvent |
| Sulfonylation | Tosyl Chloride | Sulfonamide | Aqueous base or pyridine (B92270) |
Table 1: Examples of Nucleophilic Derivatization of the Aminomethyl Group.
The carbon-nitrogen (C-N) single bond in the aminomethyl group is generally stable. However, certain reactions can be employed to form or cleave this bond. The Mannich reaction and related aminoalkylation procedures are primary methods for forming the C-CH₂-N linkage on a phenolic ring. scitepress.orgacs.org In these reactions, formaldehyde and an amine react with an active hydrogen on the phenol (B47542) (ortho to the hydroxyl group) to install the aminomethyl moiety. acs.org The reverse reaction, or cleavage of the C-N bond, is less common for benzylic amines but can be achieved under specific reductive or oxidative conditions, though such transformations are often high-energy processes.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is a versatile functional group, exhibiting both acidic and nucleophilic characteristics, and strongly influences the reactivity of the aromatic ring.
Similar to other phenols, the hydroxyl group of 2-(Aminomethyl)-6-ethoxyphenol is weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. It readily reacts with strong bases, such as sodium hydroxide (B78521) or potassium carbonate, to form a water-soluble phenoxide salt. The formation of the phenoxide is crucial as it enhances the nucleophilicity of the oxygen atom, facilitating subsequent reactions. The acidity is influenced by the other ring substituents; the electron-donating ethoxy group slightly decreases acidity, while the aminomethyl group's effect is more complex and pH-dependent.
The phenoxide ion is an excellent nucleophile and can participate in a variety of substitution reactions.
Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide salt with an alkyl halide (e.g., methyl iodide or ethyl bromide) results in the formation of a new ether linkage, converting the phenolic hydroxyl into an alkoxy group. ambeed.com This is a classic Sₙ2 reaction where the phenoxide displaces a halide from the alkylating agent. ambeed.com
Acylation (Ester Formation): The phenolic oxygen can attack acylating agents, such as acyl chlorides or anhydrides, to form phenyl esters. This reaction is typically carried out in the presence of a base (like pyridine or NaOH) to deprotonate the phenol and neutralize the acidic byproduct (e.g., HCl).
These reactions are fundamental for modifying the properties of the molecule or for use as a protection strategy during multi-step synthesis.
Reactions of the Ethoxy Substituent
The ethoxy group (-OCH₂CH₃) is an ether linkage to the aromatic ring. Aromatic ethers are known for their general stability and relative lack of reactivity compared to other functional groups.
The primary reaction involving the ethoxy substituent itself is ether cleavage . This transformation typically requires harsh reaction conditions, most commonly treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). pearson.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the ethyl group (Sₙ2 pathway), cleaving the alkyl-oxygen bond to yield ethanol (B145695) and the corresponding catechol derivative (2-(aminomethyl)benzene-1,3-diol). Cleavage of the aryl-oxygen bond is significantly more difficult and generally does not occur. The ethoxy group is otherwise inert to most common reagents used to modify the amine or hydroxyl functions.
While the ethoxy group is largely unreactive, its presence as a strong electron-donating group significantly activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. pearson.commsu.edu
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of three electron-donating groups: the hydroxyl (-OH), the ethoxy (-OC₂H₅), and the aminomethyl (-CH₂NH₂) groups. All three are known to be activating and ortho-, para-directing. bdu.ac.inlibretexts.org
The directing effects of these substituents converge to strongly activate the remaining unsubstituted positions on the ring (positions 3, 4, and 5).
Hydroxyl Group (-OH at C1): This is a powerful activating group that directs incoming electrophiles to its ortho (C2, C6 - both blocked) and para (C4) positions. bdu.ac.in
Aminomethyl Group (-CH₂NH₂ at C2): This group directs to its ortho (C1-blocked, C3) and para (C5) positions. Under strongly acidic conditions, the amine can be protonated to form -CH₂NH₃⁺, which would become an electron-withdrawing, meta-directing group.
Ethoxy Group (-OC₂H₅ at C6): This activating group directs to its ortho (C5) and para (C3) positions.
The combined influence of these groups makes positions 3, 4, and 5 all potential sites for substitution. The hydroxyl group is one of the strongest activating groups, and its para position (C4) is sterically accessible, making it a highly likely site for substitution. libretexts.org Positions 3 and 5 are also strongly activated due to the cumulative ortho and para directing effects of the other two groups. The precise outcome of an EAS reaction would depend on the specific electrophile and the reaction conditions, particularly the pH.
Exploration of Novel Reaction Pathways Involving the Bifunctional Nature
The proximate arrangement of the aminomethyl and phenolic hydroxyl groups allows this compound to participate in reactions that are not possible for simpler phenols or amines. This bifunctional character opens avenues for constructing complex molecular architectures.
One significant pathway is intramolecular cyclization. Research on analogous 2-aminomethyl-phenylamines has shown they can undergo N-N bond-forming oxidative cyclization to produce indazoles, which are important heterocyclic motifs in medicinal chemistry. organic-chemistry.org This reaction typically involves oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, followed by nucleophilic attack from the aminomethyl group and subsequent cyclization. organic-chemistry.org By analogy, this compound could serve as a precursor for the synthesis of novel ethoxy-substituted indazole derivatives, demonstrating a powerful application of its inherent bifunctionality.
Furthermore, the aminophenol scaffold is an excellent chelating ligand for metal ions. nih.govresearchgate.net The phenolic oxygen and the amino nitrogen can coordinate to a metal center to form stable aminophenolate complexes. nih.gov The resulting metal complexes can exhibit unique catalytic properties or reactivity. For instance, iron(II)-2-aminophenolate complexes have been studied for their ability to react with dioxygen and mediate the oxidative C-C bond cleavage of the aromatic ring, mimicking the function of certain enzymes. researchgate.net The ability of this compound to act as a bidentate or potentially tridentate ligand suggests its utility in developing new catalysts for cross-coupling reactions or biomimetic oxidation processes. nih.govmarquette.edu
Coordination Chemistry and Metal Chelation Properties
Ligand Design Principles for Metal Complexation
2-(Aminomethyl)-6-ethoxyphenol possesses three potential donor atoms for coordination with a metal ion: the nitrogen atom of the aminomethyl group, the oxygen atom of the phenolic hydroxyl group, and the oxygen atom of the ethoxy group. This makes it a potential multidentate ligand. The primary binding sites would likely be the aminomethyl nitrogen and the phenolate (B1203915) oxygen, which can form a stable five-membered chelate ring with a metal ion. The ethoxy group's oxygen is generally a weaker donor and its participation in coordination would depend on the nature of the metal ion and the geometric constraints of the resulting complex.
The chelation affinity and selectivity of ligands like this compound can be tuned through various structural modifications. For instance, substitution on the aromatic ring could alter the acidity of the phenolic proton and the basicity of the nitrogen donor, thereby influencing the stability of the metal complexes. Modification of the aminomethyl group, for example, by introducing bulkier substituents, could introduce steric hindrance that favors coordination with metal ions of a specific size, thus enhancing selectivity.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a salt of the desired transition metal in a suitable solvent. The stoichiometry of the reaction and the reaction conditions (e.g., temperature, pH) would be optimized to isolate the desired complex. Given its potential as a bidentate or tridentate ligand, it could form complexes with a variety of coordination numbers and geometries depending on the metal ion.
Once synthesized, the metal complexes would be characterized using a suite of spectroscopic and structural techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal ion. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of binding.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites. A shift in the stretching frequency of the O-H bond of the phenol (B47542) and the N-H bonds of the amine upon complexation would indicate their involvement in bonding to the metal. New bands corresponding to metal-ligand vibrations (M-N and M-O) may also be observed in the far-IR region.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the complex. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation can indicate the formation of a metal-ligand bond and provide insights into the geometry of the complex.
Thermodynamic and Kinetic Aspects of Metal Ion Binding
The stability and formation kinetics of metal complexes with this compound would be investigated to understand the thermodynamics of the chelation process. Techniques such as potentiometric titration or isothermal titration calorimetry (ITC) could be employed to determine the stability constants (log K) of the complexes, which quantify the affinity of the ligand for different metal ions. Kinetic studies, often performed using stopped-flow techniques, would provide information on the rates of complex formation and dissociation.
Biological Activity and Mechanistic Biological Insights
Antioxidant Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The substituents on the aromatic ring play a crucial role in modulating this activity.
Radical Scavenging Pathways
The primary antioxidant mechanism of phenolic compounds is their ability to act as radical scavengers. The hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components. The resulting phenoxyl radical is often stabilized by resonance, and its reactivity is influenced by other functional groups on the ring.
For instance, studies on various phenolic compounds demonstrate that electron-donating groups enhance antioxidant activity. The ethoxy group at the 6-position in 2-(Aminomethyl)-6-ethoxyphenol is an electron-donating group, which could increase the stability of the phenoxyl radical formed upon hydrogen donation, thus enhancing its radical scavenging capacity. Research on related methoxyphenols has shown that they are potent antioxidants. foodandnutritionjournal.org The free radical scavenging activity of aminomethyl derivatives of 2-methoxyphenol has been demonstrated to be significantly higher than their parent compound, vanillic acid. foodandnutritionjournal.org
The antioxidant efficacy of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) assays. researchgate.net For example, a related compound, 2-ethyl-6-methoxyphenol, has demonstrated significant free radical scavenging activity in these assays. researchgate.net
Metal-Chelating Antioxidant Properties
Another pathway through which phenolic compounds can exert antioxidant effects is by chelating metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. By binding to these metals, chelating agents can render them inactive, thus preventing the generation of free radicals.
The structure of this compound, with its hydroxyl and aminomethyl groups in close proximity, suggests a potential for metal chelation. The nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group can act as donor atoms to coordinate with a metal ion, forming a stable chelate ring. This mode of action has been observed for other aminophenol derivatives. nih.gov
Antimicrobial and Antifungal Action
The structural features of this compound are also found in compounds with known antimicrobial and antifungal properties.
Mechanism of Action Studies (e.g., Membrane Permeabilization, Enzyme Inhibition)
The antimicrobial mechanisms of phenolic compounds are multifaceted. They can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death. The lipophilicity of the molecule, influenced by substituents like the ethoxy group, can play a role in its ability to interact with the lipid bilayer of the cell membrane.
Enzyme inhibition is another key mechanism. Phenolic compounds can interact with microbial enzymes, particularly those containing sulfhydryl groups in their active sites, leading to their inactivation. innovareacademics.in For example, a derivative, 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, has been studied for its efficacy against Mycobacterium tuberculosis by targeting the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids in the bacterial cell wall. nih.gov
Some aminothioxanthones, which are structurally distinct but also contain amino groups, have been shown to act on the cellular membrane of Candida albicans and inhibit virulence factors like biofilm formation. researchgate.net The aminomethyl group in the target compound could potentially contribute to similar interactions.
Structure-Activity Relationships for Microbial Inhibition
The antimicrobial activity of phenolic compounds is highly dependent on their chemical structure. For many phenols, an increase in lipophilicity correlates with increased antimicrobial activity, up to a certain point. The position and nature of substituents on the aromatic ring are also critical. nih.gov
Antiproliferative and Cytotoxic Mechanisms in Cell Lines
Derivatives of aminomethyl phenols have been investigated for their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated against various cancer cell lines.
Research on aminomethyl derivatives of eugenol (B1671780) (4-allyl-2-methoxyphenol) has demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. These studies suggest that the aminomethylphenol scaffold can be a promising starting point for the development of new anticancer drugs. The cytotoxic mechanism of phenolic compounds can involve the induction of apoptosis (programmed cell death). This can be triggered through various cellular pathways, including the generation of reactive oxygen species and interaction with key proteins involved in cell cycle regulation.
A quantitative structure-activity relationship (QSAR) study on substituted phenols revealed that steric and hydrophobic parameters are significant for their apoptosis-inducing and cytotoxic effects. Specifically, bulky groups at the ortho positions of the phenolic ring were found to be important. The ethoxy group at the 6-position of this compound could contribute to such steric effects.
The table below presents the cytotoxic activity of several aminomethyl derivatives of eugenol against the MCF-7 human breast cancer cell line, illustrating the potential of this class of compounds.
| Compound | Structure | IC₅₀ (µg/mL) |
|---|---|---|
| 4-allyl-2-methoxy-6-(phenylaminomethyl)phenol | A eugenol derivative with a phenylaminomethyl group. | 58.4 ± 4.42 |
| 4-allyl-2-(benzylaminomethyl)-6-methoxyphenol | A eugenol derivative with a benzylaminomethyl group. | 29.2 ± 2.39 |
| 4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol | A eugenol derivative with a furfurylaminomethyl group. | 45.7 ± 4.62 |
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Its dysregulation is a hallmark of many diseases, including cancer. Phenolic compounds, in general, are known to induce apoptosis in tumor cells, making them promising candidates for cancer therapy. ontosight.ai The mechanisms by which these compounds trigger apoptosis are often multifaceted, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The general mechanisms by which phenolic compounds induce apoptosis include:
Generation of Reactive Oxygen Species (ROS): Many phenolic compounds can exert pro-oxidant effects in cancer cells, leading to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.
Mitochondrial Membrane Depolarization: Damage to the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
Caspase Activation: Cytochrome c release initiates a cascade of caspase activation, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the biochemical and morphological changes associated with apoptosis. nih.gov
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the intrinsic pathway. Phenolic compounds can shift this balance towards apoptosis by upregulating pro-apoptotic members and/or downregulating anti-apoptotic ones.
Given the structural similarities, it is plausible that this compound could induce apoptosis through similar mechanisms, although this requires experimental verification.
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental aspect of cancer. nih.gov Cell cycle checkpoints ensure the fidelity of DNA replication and chromosome segregation, and their disruption can lead to uncontrolled cell growth. nih.gov Various analytical techniques, such as flow cytometry, are employed to study the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). chemometec.deescca.euijcce.ac.ir
There is a lack of specific studies investigating the effect of this compound on cell cycle progression. However, related compounds have been shown to influence the cell cycle. For example, ivermectin, a macrocyclic lactone, has been shown to induce G1/S phase arrest in HeLa cells, which is associated with a decrease in the expression of Cyclin D and CDK4. nih.gov While structurally different, this highlights a common mechanism of action for anti-proliferative compounds.
The potential for this compound and its derivatives to modulate the cell cycle could stem from their ability to interact with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of these proteins, a compound can cause cell cycle arrest at specific checkpoints, preventing cell division and proliferation.
Interaction with Cellular Targets (e.g., DNA, Proteins, Enzymes)
The biological activity of a compound is intrinsically linked to its ability to interact with specific cellular targets. The aminomethyl and hydroxyl groups of this compound are key features that can mediate such interactions.
DNA Interaction: Schiff bases derived from aminomethylphenols have been extensively studied for their interaction with DNA. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions. For instance, a Schiff base derived from a close analog, 2-((furan-2-yl)methylimino)methyl)-6-ethoxyphenol, has been shown to bind to DNA. tandfonline.com Metal complexes of these Schiff bases often exhibit enhanced DNA binding and cleavage activity. tandfonline.comresearchgate.netcytgen.com The binding of these compounds to DNA can interfere with replication and transcription, ultimately leading to cytotoxicity and apoptosis.
Protein and Enzyme Interaction: The phenolic hydroxyl group and the aminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins and enzymes. This can lead to the modulation of their biological function. For example, 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, a related compound, is known to target the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. Another related compound, 2-[5-(4-Bromo-phenyl)-pyrimidin-4-yl]-5-ethoxy-phenol, has been identified as an inhibitor of the O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme. nrfhh.com
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Phenolic compounds are known to inhibit a wide range of enzymes. researchgate.net
Specific Enzyme Targets and Inhibition Kinetics
While specific enzyme inhibition studies for this compound are scarce, research on related compounds provides examples of their inhibitory potential.
As mentioned, 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride inhibits the InhA enzyme, which is crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Another example is the inhibition of the MGMT repair enzyme by 2-[5-(4-Bromo-phenyl)-pyrimidin-4-yl]-5-ethoxy-phenol . nrfhh.com
The inhibition kinetics describe how an inhibitor binds to an enzyme and affects its activity. Common types of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten parameters (Km and Vmax).
A study on the inhibition of ascorbate (B8700270) oxidase by various phenolic compounds revealed competitive inhibition, suggesting that these compounds bind to the active site of the enzyme.
| Compound/Extract | Target Enzyme | IC50/Ki | Type of Inhibition |
| Melaleuca cajuputi methanolic extract (MCME) | Tyrosinase | 65.81 ± 0.39 µg/mL | Not specified |
| Melaleuca fraction 2 (MF2) | Acetylcholinesterase (AChE) | 3.35 ± 0.37 µg/mL | Not specified |
| 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride | Enoyl-acyl carrier protein reductase (InhA) | Not specified | Not specified |
| 2-[5-(4-Bromo-phenyl)-pyrimidin-4-yl]-5-ethoxy-phenol | O6-methylguanine-DNA methyltransferase (MGMT) | Not specified | Not specified |
| Histamine Schiff bases (e.g., H8) | Carbonic Anhydrase II (hCA II) | KA = 8.62 µM (activator) | Not applicable |
This table presents data for related and analogous compounds to illustrate potential activities.
Molecular Basis of Enzyme-Inhibitor Interactions
The interaction between an enzyme and an inhibitor is governed by the principles of molecular recognition, involving the formation of non-covalent bonds such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional structures of both the enzyme's active site and the inhibitor molecule determine the strength and specificity of the binding.
In the case of aminomethylphenols, the hydroxyl and aminomethyl groups are likely to play a crucial role in forming hydrogen bonds with amino acid residues in the enzyme's active site. The aromatic ring can participate in hydrophobic or π-π stacking interactions. Molecular docking studies are often employed to predict the binding mode of an inhibitor and to understand the molecular basis of its activity. For example, docking studies of Melaleuca cajuputi components with acetylcholinesterase and tyrosinase have elucidated potential binding interactions. researchgate.net
Interactions with Biomacromolecules
Beyond specific enzyme inhibition, the interaction of small molecules with other biomacromolecules, particularly DNA and proteins, is fundamental to their biological effects.
As discussed, Schiff bases derived from aminomethylphenols are known to interact with DNA, primarily through intercalation or groove binding. tandfonline.comresearchgate.netcytgen.com This interaction is often studied using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements. The binding constants (Kb) derived from these studies provide a quantitative measure of the binding affinity.
The interaction with proteins, such as serum albumins, is also a critical aspect, as it affects the distribution, metabolism, and bioavailability of a compound. These interactions are typically non-covalent and can be characterized by techniques like fluorescence quenching.
| Compound | Biomacromolecule | Binding Constant (K) / Mode of Interaction |
| Manganese(III) Schiff base complex of a methoxyphenol analog | Calf Thymus DNA (ct-DNA) | Kb = 5.63 × 103 M-1 / Minor groove binding |
| Copper(II) complex of 2-((furan-2-yl)methylimino)methyl)-6-ethoxyphenol Schiff base | Calf Thymus DNA (ct-DNA) | Intercalation |
| Various Schiff base metal complexes | Bovine Serum Albumin (BSA) | Static quenching mechanism |
This table presents data for Schiff bases and their metal complexes derived from related phenolic compounds to illustrate potential interactions.
DNA Binding and Intercalation Studies
The planar aromatic ring of the phenol (B47542) in this compound suggests the possibility of intercalative binding, where the flat portion of the molecule inserts itself between the base pairs of the DNA double helix. usp.brscispace.com This mode of interaction often leads to structural changes in the DNA, such as unwinding and lengthening of the DNA strand. nih.gov Furthermore, the protonatable aminomethyl group can participate in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which can further stabilize the binding.
Studies on various 4-aminophenol (B1666318) derivatives have shown both hyperchromic and hypochromic effects in their UV-Vis spectra upon interaction with DNA, along with bathochromic shifts, indicating a close association with the DNA molecule. nih.govmdpi.com These spectral changes are often indicative of intercalative or groove binding. For instance, Schiff base derivatives of 4-aminophenol have been reported to interact with DNA, with their binding potential highlighting them as possible anticancer agents. nih.govmdpi.com
Metal complexes of Schiff bases derived from substituted phenols, such as (E)-2-((3-(benzyloxypyridinylimino) methyl)-6-methoxyphenol, have been extensively studied for their DNA binding capabilities. These complexes often exhibit high binding constants to calf thymus DNA (CT-DNA), suggesting strong and stable interactions. The binding mode is frequently identified as intercalation, which is thought to contribute to their biological activities. tandfonline.comresearchgate.net
To provide a quantitative perspective on the DNA binding affinity of related compounds, the following table summarizes the binding constants (Kb) for several metal complexes of Schiff bases derived from substituted phenols. It is important to note that these values are for related, more complex structures and not for this compound itself.
| Compound/Complex | DNA Type | Binding Constant (Kb) (M-1) | Proposed Binding Mode | Reference |
|---|---|---|---|---|
| [Cu(L)2] where L is a Schiff base from 3-methoxy salicylaldehyde | CT-DNA | 4.26 x 105 | Intercalation | tandfonline.com |
| [Co(L)2] where L is a Schiff base from 3-methoxy salicylaldehyde | CT-DNA | 3.89 x 105 | Intercalation | tandfonline.com |
| [Ni(L)2] where L is a Schiff base from 3-methoxy salicylaldehyde | CT-DNA | 4.52 x 105 | Intercalation | tandfonline.com |
| Manganese(III) Schiff Base Complex from 2-hydroxy-3-methoxybenzylidene | ct-DNA | 5.63 x 103 (from absorption) | Minor Groove Binding | researchgate.net |
| Manganese(III) Schiff Base Complex from 2-hydroxy-3-methoxybenzylidene | ct-DNA | 4.40 x 103 (from fluorescence) | Minor Groove Binding | researchgate.net |
These studies on analogous compounds suggest that this compound has the structural features that could facilitate DNA binding. The presence of the planar phenol ring and the flexible aminomethyl group could allow for a combination of intercalative and electrostatic interactions. However, without direct experimental evidence, the precise mode and affinity of its binding to DNA remain speculative.
Protein Binding and Conformational Changes (e.g., Serum Albumins)
The interaction of small molecules with proteins, particularly serum albumins like human serum albumin (HSA), is a crucial determinant of their pharmacokinetic and pharmacodynamic properties. HSA is the most abundant protein in blood plasma and acts as a carrier for a wide variety of endogenous and exogenous compounds. nih.govnih.gov The binding of a compound to HSA can affect its distribution, metabolism, and excretion.
Phenolic compounds are known to bind to HSA, often through hydrophobic interactions and hydrogen bonding. nih.gov The binding of these compounds can induce conformational changes in the protein, which may alter its biological functions. nih.govresearchgate.netmdpi.com For instance, the binding of various dietary polyphenols to HSA has been shown to cause a decrease in the α-helical content of the protein and an increase in random coil and turn structures, indicating a partial unfolding of the protein. nih.govnih.gov
While there are no specific studies on the binding of this compound to serum albumins, research on its close analog, 2-hydroxybenzylamine (2-HOBA), indicates low plasma protein binding. researchgate.net This suggests that this compound may also exhibit relatively low affinity for plasma proteins, which could influence its bioavailability and tissue distribution.
The binding of phenolic compounds to HSA is influenced by their structural features, such as the number and position of hydroxyl groups and the presence of other substituents. nih.gov The ethoxy group in this compound could contribute to hydrophobic interactions within the binding pockets of HSA. The aminomethyl group, depending on its protonation state, could participate in hydrogen bonding or electrostatic interactions.
Studies on the interaction of caffeoylquinic acids with bovine serum albumin (BSA), a common model for HSA, have shown that these phenolic acids bind to the protein and induce conformational changes. frontiersin.org The binding was found to be a spontaneous process driven by van der Waals forces and hydrogen bonding, leading to an increase in the α-helix content of BSA, suggesting a stabilization of the protein structure. frontiersin.org In contrast, other polyphenols like epigallocatechin gallate (EGCg) have been shown to decrease the α-helical content of HSA. nih.gov
The following table presents data on the binding of various phenolic compounds to serum albumins, illustrating the range of binding affinities and the types of conformational changes observed.
| Compound | Protein | Binding Constant (Ka) (M-1) | Effect on Secondary Structure | Reference |
|---|---|---|---|---|
| Sinapic Acid | BSA | 4.5 x 105 | Increase in α-helix, decrease in β-strand | mdpi.com |
| Chlorogenic Acid | HSA | ~104 - 105 | Conformational changes, interaction with Trp-214 | nih.gov |
| Rosmarinic Acid | HSA | ~105 | Binding in Sudlow's site I | nih.gov |
| Ferulic Acid | HSA | ~104 | Binding in Sudlow's site II | nih.gov |
| Epigallocatechin gallate (EGCg) | HSA | - | Decrease in α-helical content | nih.gov |
The interaction of this compound with serum albumins would likely involve a combination of hydrophobic and electrostatic forces, potentially leading to conformational alterations in the protein. However, the extent of binding and the specific nature of the conformational changes would require direct experimental investigation.
Neuroprotective Potential and Related Mechanisms (as applied to similar structures)
There is a growing body of evidence suggesting that aminophenol derivatives possess neuroprotective properties, primarily attributed to their antioxidant and reactive carbonyl species (RCS) scavenging activities. nih.govneurodegenerationresearch.eu Oxidative stress and the accumulation of RCS are implicated in the pathogenesis of various neurodegenerative diseases. nih.gov
The 2-aminomethylphenol class of compounds, which includes the structural analog 2-hydroxybenzylamine (2-HOBA), has shown significant promise in preclinical studies for neurodegenerative conditions. nih.govneurodegenerationresearch.eu These compounds act as potent scavengers of reactive dicarbonyl species, which are byproducts of lipid peroxidation and can cause damage to cellular components. nih.gov By trapping these harmful species, 2-aminomethylphenols can mitigate the adverse effects of oxidative stress without interfering with normal cellular signaling. nih.govneurodegenerationresearch.eu
The neuroprotective mechanism of these compounds is linked to their ability to protect neurons from damage and enhance neuronal survival. mdpi.com For instance, 2-HOBA has been shown to react with bifunctional electrophiles generated during oxidative stress much faster than endogenous molecules like lysine, thereby preventing protein modification and subsequent cellular dysfunction. neurodegenerationresearch.eu In animal models, 2-HOBA has been observed to inhibit the effects of these electrophiles and prevent working memory deficits. neurodegenerationresearch.eu
Furthermore, aromatic alcohols with intact phenolic groups have been reported to protect neurons against oxidative cell death induced by toxins like glutamate (B1630785) and hydrogen peroxide. nih.gov This neuroprotective activity is believed to be mediated by their antioxidant properties, as methylation of the phenolic hydroxyl group often leads to a decrease or loss of this protective effect. nih.gov Vanillin derivatives, which share the phenolic structural motif, have also demonstrated cellular protective effects by increasing cell viability and reducing the production of reactive oxygen species. core.ac.uk
Some aminophenol derivatives have also been investigated for their ability to inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase, and to prevent the aggregation of amyloid peptides, which are hallmarks of Alzheimer's disease. nih.gov Additionally, certain aminophenanthridinone derivatives have shown neuroprotective effects against metal-induced cell death and oxidative stress by inducing the Nrf2 pathway, which leads to the overexpression of antioxidant enzymes. researchgate.netnih.govresearchgate.net
The structural features of this compound, namely the phenolic hydroxyl group and the aminomethyl side chain, suggest that it could possess similar neuroprotective capabilities through the scavenging of reactive carbonyl species and general antioxidant activity.
Antimutagenic Properties and Related Mechanistic Investigations
Antimutagenic agents are compounds that can counteract the effects of mutagens, thereby protecting the genetic material from damage. alzdiscovery.orggoogle.com Phenolic compounds, as a class, are well-known for their antimutagenic properties, which are often linked to their antioxidant activity. mdpi.comresearchgate.netnih.govjapsonline.comcore.ac.uk
The mechanisms by which phenolic compounds exert their antimutagenic effects are diverse and can be broadly categorized as either extracellular or intracellular. alzdiscovery.org Extracellular mechanisms include the direct scavenging of mutagens, the inhibition of enzymes that activate pro-mutagens (such as cytochrome P450), and the interaction with active mutagenic metabolites. alzdiscovery.org Intracellularly, these compounds can enhance DNA repair mechanisms and protect DNA from damage by electrophilic mutagens. alzdiscovery.org
The antioxidant properties of phenolic compounds play a crucial role in their antimutagenic activity. nih.govcore.ac.uk Many mutagens act by generating reactive oxygen species (ROS), which can cause oxidative damage to DNA. core.ac.uk Phenolic compounds can scavenge these free radicals, thereby preventing DNA damage. researchgate.net The total phenolic content of plant extracts has been shown to correlate well with their antioxidant and antimutagenic activities. nih.govcore.ac.uk
Studies on aminophenol derivatives have also indicated antimutagenic potential. For example, metal complexes of ligands derived from aminophenols have demonstrated potent antimutagenic activity in various assays. researchgate.netresearchgate.net The mechanism of action is often attributed to the inhibition of the formation of mutagenic metabolites or the direct interaction with the mutagenic substance. alzdiscovery.org
The potential antimutagenic mechanisms of this compound, based on its structural similarity to other phenolic and aminophenolic compounds, could include:
Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals.
Inhibition of Mutagen Activation: It may interfere with the metabolic activation of pro-mutagens.
Direct Interaction with Mutagens: The compound could form a complex with mutagenic molecules, rendering them inactive. researchgate.netnih.gov
Further research is necessary to experimentally validate the antimutagenic potential and elucidate the specific mechanisms of action for this compound.
Advanced Applications and Materials Science Contributions
Building Blocks for Advanced Organic Synthesis and Materials
The bifunctional nature of 2-(Aminomethyl)-6-ethoxyphenol, possessing both a nucleophilic aminomethyl group and a phenolic hydroxyl group, makes it an ideal candidate for the synthesis of a variety of advanced materials. These functional groups can be selectively reacted to introduce the molecule into larger, more complex architectures.
Precursors for Functional Polymers and Dendrimers
The synthesis of functional polymers and dendrimers often relies on monomers with multiple reactive sites that can be sequentially and controllably polymerized. nih.govscispace.com Dendrimers, in particular, are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govscispace.com The synthesis of dendrimers can proceed through divergent or convergent approaches, both of which require monomers with specific reactive functionalities. nih.gov
While direct polymerization of this compound has not been extensively reported, its structure is analogous to other phenolic and amino-functionalized monomers used in the production of functional polymers. For instance, aminophenol derivatives can be incorporated into polyamides, polyimides, and other engineering plastics to enhance their thermal stability, solubility, and metal-chelating properties.
The aminomethyl and hydroxyl groups of this compound could be utilized in a stepwise fashion to construct dendrimers. For example, the amine could be reacted with a multifunctional core, followed by reaction of the hydroxyl group to build up the dendritic branches. This approach could lead to the formation of dendrimers with a hydrophilic periphery (from the hydroxyl groups) and a core that can be tailored based on the initial starting material.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |
| Polyamides | Diamine or diol monomer | Enhanced thermal stability, metal chelation capabilities |
| Polyethers | Phenolic monomer in nucleophilic substitution | Increased solubility in organic solvents |
| Dendrimers | Branching unit or surface functionalization | Tailorable solubility and reactivity |
Components in Self-Assembled Systems and Molecular Cages
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. psu.edu Molecular cages are a class of self-assembled structures with an internal cavity that can encapsulate guest molecules. mdpi.com The formation of these complex architectures often relies on building blocks with well-defined geometries and complementary interacting sites.
The phenolic hydroxyl and aminomethyl groups of this compound can participate in hydrogen bonding, a key interaction in directing self-assembly. Furthermore, the aromatic ring can engage in π-π stacking interactions. These features suggest that this compound and its derivatives could be valuable components in the design of self-assembled monolayers, liquid crystals, and other supramolecular structures.
In the context of molecular cages, this compound could serve as a versatile building block. By reacting the amine and hydroxyl groups with appropriate linkers, it is conceivable to construct three-dimensional cage structures. The ethoxy group would influence the solubility and packing of these cages in the solid state. The internal cavity of such cages could potentially be used for molecular recognition, storage, or as a nanoreactor.
Chemical Sensors and Probes
The development of chemical sensors for the detection of metal ions and anions is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.com Fluorescent and colorimetric sensors are particularly attractive due to their high sensitivity and the ease of signal detection. mdpi.com
Fluorescent Chemosensors for Metal Ions and Anions
Fluorescent chemosensors typically consist of a fluorophore (a light-emitting unit) and a receptor (a binding site for the target analyte). The binding of the analyte to the receptor modulates the fluorescence output of the fluorophore, leading to a detectable signal. nih.govnih.gov The aminomethyl and phenolic hydroxyl groups of this compound provide an excellent scaffold for the construction of a receptor site for various metal ions.
Derivatives of this compound, where a fluorophore is attached to the molecule, could function as "turn-on" or "turn-off" fluorescent sensors. For example, coordination of a metal ion to the nitrogen and oxygen atoms could restrict intramolecular rotations, leading to an enhancement of fluorescence (a "turn-on" response). Conversely, the binding of a paramagnetic metal ion could lead to fluorescence quenching (a "turn-off" response). The selectivity of the sensor for different metal ions could be tuned by modifying the structure of the binding pocket.
Table 2: Potential Fluorescent Sensing Mechanisms
| Sensing Mechanism | Description | Potential Analyte |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts molecular vibrations, increasing fluorescence. | d-block metal ions (e.g., Zn²⁺, Cd²⁺) |
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer, "turning on" fluorescence. | Protons (pH sensing), various metal ions |
| Förster Resonance Energy Transfer (FRET) | Analyte binding alters the distance between two fluorophores. | Biomolecules, metal ions |
Colorimetric Sensing Applications
Colorimetric sensors operate on the principle of a visible color change upon interaction with an analyte. researchgate.net This allows for naked-eye detection, which is highly desirable for rapid and on-site analysis. sci-hub.senih.gov The phenolic group in this compound can be readily oxidized or can participate in the formation of colored complexes with certain metal ions.
For instance, the reaction of this compound with specific metal ions in solution could lead to the formation of a coordination complex with a distinct color. This color change could be quantified using a simple spectrophotometer or even a smartphone camera. sci-hub.se The selectivity of such a sensor would depend on the stability of the formed complexes with different metal ions.
Catalytic Applications of Metal Complexes
Metal complexes containing aminophenol-based ligands have been extensively studied for their catalytic activity in a wide range of organic transformations. derpharmachemica.com The electronic properties of the ligand play a crucial role in tuning the reactivity of the metal center. The this compound ligand can coordinate to a metal center through the nitrogen and oxygen atoms, forming a stable chelate ring.
Metal complexes of this compound could potentially catalyze various reactions, including oxidation, reduction, and carbon-carbon bond formation. For example, iron and copper complexes of similar ligands have been shown to mimic the activity of certain metalloenzymes, catalyzing the oxidation of phenols and other aromatic compounds. mdpi.com Ruthenium complexes with related ligands have been employed as catalysts for transfer hydrogenation reactions. bohrium.com The ethoxy substituent on the phenolate (B1203915) ring can electronically tune the catalytic activity of the metal center.
Table 3: Potential Catalytic Applications of Metal Complexes of this compound
| Metal | Potential Catalytic Reaction | Rationale |
| Iron (Fe) | Oxidation of phenols, C-H activation | Mimicking the active site of iron-containing enzymes. |
| Copper (Cu) | Aerobic oxidation, Atom Transfer Radical Polymerization (ATRP) | Versatile redox chemistry of copper. |
| Ruthenium (Ru) | Transfer hydrogenation, Olefin metathesis | Well-established catalytic activity of ruthenium complexes. |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of catalytically active Pd(0) species. |
Organic Transformation Catalysis
The o-aminophenol framework is a cornerstone in the design of "redox-active" ligands, which can actively participate in catalytic cycles by storing and releasing electrons. derpharmachemica.comrsc.org This capability allows metal complexes containing these ligands to facilitate challenging organic transformations that may be difficult for the metal center alone. rsc.org
Research into related o-aminophenol-based ligands has demonstrated their effectiveness in a range of catalytic reactions. For instance, metal complexes incorporating these scaffolds are studied for their ability to activate small molecules and catalyze enzymatic-like reactions. derpharmachemica.com They have shown promise in C-H amination reactions and C-C bond formation. derpharmachemica.comderpharmachemica.com In one example, a cobalt complex with an o-amidophenolate ligand was shown to mediate C-C bond formation, where the ligand backbone acts as a redox reservoir to facilitate the catalytic cycle. derpharmachemica.com Similarly, pyrazole-based ligands combined with transition metals have been investigated for their ability to catalyze the oxidation of o-aminophenol itself. bohrium.com
While specific studies detailing the catalytic use of this compound are limited, its structural analogy to well-studied o-aminophenol ligands suggests its potential to form highly active catalysts. The electronic properties of the ligand, which can be fine-tuned by substituents like the ethoxy group, are crucial for the reactivity of the resulting metal complex.
Table 1: Examples of Catalytic Activity in Aminophenol-Related Complexes
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Cobalt(III)-bis(o-amidophenolato) | C-C Bond Formation | Benzyl Bromide | Dibenzyl | Ligand-centered reduction facilitates the catalytic cycle. | derpharmachemica.com |
| Pyrazole-based ligand L4/CoCl₂ | Phenoxazinone Synthase-like | o-Aminophenol (OAP) | 2-Aminophenoxazinone (APX) | Achieved a reaction rate of V = 2.034 μmol.L⁻¹ min⁻¹ in THF. | bohrium.com |
| Pyrazole-based ligand L6/Cu(CH₃COO)₂ | Catecholase-like | Catechol | o-Quinone | Exhibited the highest activity with a rate of V = 5.596 μmol.L⁻¹ min⁻¹ in THF. | bohrium.com |
Photocatalysis and Electrocatalysis
The field of photocatalysis has explored aminophenol derivatives for their ability to act as chromophoric ligands that facilitate light-driven reactions. Schiff base complexes, formed by reacting an aminophenol with an aldehyde, are particularly noteworthy. For example, cis-dioxo Molybdenum(VI) complexes with salicylidene-aminophenol (SAP) ligands have been shown to perform photocatalytic oxygen atom transfer (OAT) under visible light. rsc.orgresearchgate.netwhiterose.ac.uk In this system, a ligand-to-metal charge transfer (LMCT) populates a Mo=O π*-orbital, initiating the catalytic process without the need for external photosensitizers. rsc.orgresearchgate.net
In electrocatalysis, aminophenol ligands contribute to the reactivity of molecular complexes for reductive organic synthesis. researchgate.netacs.org The redox-active nature of the ligand can stabilize different oxidation states of the metal center or act as a proton relay. For example, a binuclear manganese complex was used as an electrocatalyst for the hydrogenation of ketones, with the phenol (B47542) unit of the ligand acting as an intramolecular proton source. acs.org Similarly, cobalt complexes with aminophenol-derived ligands have been investigated for electrocatalytic C-C bond formation. derpharmachemica.com The development of photoelectrochemical systems has also shown that tailoring photocatalysts can enhance the selective hydroxylation of anilides to produce para-aminophenol frameworks. nih.gov
Given that this compound possesses the core aminophenol structure, it is a promising candidate for forming novel photocatalysts and electrocatalysts upon complexation with suitable transition metals.
Computational Drug Design and Discovery
The this compound scaffold holds considerable interest in computational drug design due to its combination of hydrogen bond donors (amine and hydroxyl), a hydrogen bond acceptor (ethoxy oxygen), and an aromatic ring suitable for π-stacking interactions. This collection of functional groups makes it a "privileged scaffold" that can be adapted to interact with a wide variety of biological targets. researchgate.net
Ligand Design Strategies for Specific Biological Targets
Ligand design often starts with a core scaffold that positions key functional groups in a specific three-dimensional orientation to bind to a biological target, such as an enzyme or receptor. The aminophenol motif is a versatile starting point for developing inhibitors for various targets. For example, different aminophenol-based scaffolds have been developed as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. researchgate.net
In another study, novel hybrids of 4-aminophenol (B1666318) and 1,2,4-oxadiazole (B8745197) were designed and synthesized as apoptosis inducers targeting the MAP kinase pathway in triple-negative breast cancer cells. semanticscholar.org Computational docking studies of these hybrids revealed key interactions with the target protein, guiding the optimization of the lead compounds. The aminophenol portion of the molecules consistently formed crucial hydrogen bonds within the active site. semanticscholar.org The design of kinase inhibitors has also leveraged rigid scaffolds that sometimes incorporate aminophenol-like fragments to achieve high binding affinity and selectivity. nih.gov
The this compound structure is well-suited for such design strategies. The primary amine and adjacent hydroxyl group can form strong, directional hydrogen bonds with protein residues, while the ethoxy group can occupy hydrophobic pockets or act as a hydrogen bond acceptor. By modifying the amine or attaching larger substituents, medicinal chemists can use this scaffold to target a wide array of proteins implicated in disease.
Generative Models for De Novo Drug Design Incorporating the Scaffold
Generative models represent a cutting-edge approach in computational chemistry, where artificial intelligence is used to design novel molecules from scratch. nih.govarxiv.orgrsc.org Scaffold-based generative models are particularly powerful, as they start with a known core structure (a scaffold) and decorate it with new functional groups to create a library of novel, relevant compounds. nih.govrsc.org This method ensures that the generated molecules retain the essential binding features of the core scaffold while exploring new chemical space to optimize properties like potency and selectivity. arxiv.org
These models learn the chemical "rules" for assembling molecules by training on large datasets. arxiv.org They can then be given a scaffold, such as this compound, and tasked with generating new derivatives that are predicted to have high affinity for a specific biological target. nih.govrsc.org For example, a graph-based generative model can take a molecular scaffold as an input and extend it by sequentially adding atoms and bonds, allowing for the control of multiple molecular properties simultaneously. arxiv.orgrsc.org
While there are no specific reports of this compound being used in a published generative model study, its status as a privileged scaffold makes it an ideal candidate for such an approach. Future research could employ these advanced computational tools to rapidly design new drug candidates based on this versatile core structure.
Development of Novel Biomaterials and Nanomaterials
The chemical reactivity of the amine and phenol groups in this compound makes it a valuable molecule for surface functionalization and the creation of new materials.
Aminophenols have been successfully used to modify the surface of nanoparticles, imparting them with new functionalities. For instance, gold nanoparticles (AuNPs) modified with aminophenol have been shown to possess potent, broad-spectrum antibacterial activity against multidrug-resistant bacteria. rsc.orgnih.govacs.orgrsc.org These functionalized nanoparticles work by damaging the bacterial cell wall and binding to the 16S rRNA to block protein synthesis. nih.gov In a similar vein, superparamagnetic iron oxide nanoparticles have been modified with p-aminophenol to create an affinity ligand for the purification of α-amylase from bovine milk. nih.gov
Beyond nanoparticles, o-aminophenols have been used in the development of hybrid biomaterials. One strategy involves the oxidative coupling of o-aminophenols to the N-terminal residues of proteins, enabling the creation of protein-polymer conjugates and other functional bioconjugates. acs.orgescholarship.orgnih.gov This method provides a tool for site-selectively modifying proteins to build new materials. acs.orgnih.gov Furthermore, aminophenol derivatives can be used as linkers to covalently attach polymers like poly(acrylates) to surfaces such as graphene, creating hybrid functional materials with modified properties like hydrophilicity, which can enhance biocompatibility. nih.gov The this compound compound, with its available functional groups, is a prime candidate for these applications in creating advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
